2-(6-Methoxy-3,4-dihydronaphthalen-1-yl)acetic acid
Overview
Description
2-(6-Methoxy-3,4-dihydronaphthalen-1-yl)acetic acid is an organic compound with the molecular formula C13H14O3. It is a derivative of naphthalene, characterized by the presence of a methoxy group and an acetic acid moiety.
Mechanism of Action
Target of Action
Similar compounds, such as chalcone analogues, have been shown to inhibit monoamine oxidase enzymes .
Mode of Action
If it acts similarly to related compounds, it may interact with its targets by binding to the active site, leading to inhibition of the enzyme .
Biochemical Pathways
Inhibition of monoamine oxidase enzymes can affect various biochemical pathways, including neurotransmitter metabolism .
Result of Action
Inhibition of monoamine oxidase enzymes can lead to increased levels of monoamine neurotransmitters, which can have various effects on cellular function .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Methoxy-3,4-dihydronaphthalen-1-yl)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-methoxy-3,4-dihydronaphthalene.
Functional Group Introduction:
Reaction Conditions: Common reagents used in these reactions include halogenating agents like bromine or chlorine, and nucleophiles such as sodium acetate.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxy-3,4-dihydronaphthalen-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions typically involve strong acids like sulfuric acid or nitric acid for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-(6-Methoxy-3,4-dihydronaphthalen-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Comparison with Similar Compounds
Similar Compounds
6-Methoxy-3,4-dihydro-2(1H)-naphthalenone: A related compound with similar structural features but different functional groups.
2-(6-Methoxy-3,4-dihydronaphthalen-1-yl)ethanol: Another derivative with an ethanol group instead of acetic acid.
Uniqueness
2-(6-Methoxy-3,4-dihydronaphthalen-1-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-(6-methoxy-3,4-dihydronaphthalen-1-yl)acetic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O3/c1-16-11-5-6-12-9(7-11)3-2-4-10(12)8-13(14)15/h4-7H,2-3,8H2,1H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHJAOUWMVAESSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CCC2)CC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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